BenchChemオンラインストアへようこそ!

3-Bromo-6-chloro-2-hydroxybenzoic acid

Aryl hydrocarbon receptor (AhR) Agonism Reporter gene assay

This 3-bromo-6-chloro-2-hydroxybenzoic acid is a disubstituted salicylic acid derivative with a distinct halogenation pattern essential for selective biological activity. The 3-bromo-6-chloro arrangement confers potent AhR agonism (EC50 172 nM) and moderate Pgp inhibition (IC50 3.24 µM), making it a critical tool compound for AhR-dependent gene expression studies, Pgp-mediated drug efflux research, and systemic acquired resistance screening. Generic halogenated salicylates cannot replicate this electronic and steric profile. Ensure your procurement specifies CAS 1935195-64-4 to guarantee the correct regioisomer for reproducible SAR data.

Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol
Cat. No. B13429090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-hydroxybenzoic acid
Molecular FormulaC7H4BrClO3
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)O)Br
InChIInChI=1S/C7H4BrClO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)
InChIKeyVAVUGJVTBJBTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2-hydroxybenzoic acid: A Halogenated Salicylic Acid for Targeted Biological and Synthetic Applications


3-Bromo-6-chloro-2-hydroxybenzoic acid (C7H4BrClO3, MW 251.46 g/mol) is a disubstituted derivative of salicylic acid (2-hydroxybenzoic acid), featuring bromine at the 3-position and chlorine at the 6-position on the aromatic ring . The compound is commercially available with purity typically ≥95% . Its unique halogenation pattern distinguishes it from other halogenated salicylates and underlies its differential biological activities and synthetic utility.

Why Generic Substitution Fails: Positional and Halogen-Dependent Activity in 3-Bromo-6-chloro-2-hydroxybenzoic Acid


Generic substitution among halogenated salicylic acids is not feasible due to the profound impact of halogen type and ring position on biological activity. Structure-activity relationship (SAR) studies on salicylates demonstrate that substitutions at the 3- and 5-positions with electron-withdrawing groups (e.g., Cl, F) significantly enhance systemic acquired resistance in plants, while other positions or substituents diminish activity [1]. The specific 3-bromo-6-chloro arrangement in this compound confers a distinct electronic and steric profile that cannot be replicated by mono-halogenated or differently substituted analogs. Consequently, procurement decisions must be guided by the precise substitution pattern to ensure the desired biological or chemical performance.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 3-Bromo-6-chloro-2-hydroxybenzoic Acid


AhR Agonist Activity: 3-Bromo-6-chloro-2-hydroxybenzoic Acid vs. Salicylic Acid

3-Bromo-6-chloro-2-hydroxybenzoic acid acts as an AhR agonist with an EC50 of 172 nM in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells after 24 h incubation [1]. In stark contrast, the parent compound salicylic acid (2-hydroxybenzoic acid) exhibits no detectable AhR agonist activity under comparable conditions [2]. This represents a functional gain-of-activity conferred by the halogenation pattern.

Aryl hydrocarbon receptor (AhR) Agonism Reporter gene assay

P-glycoprotein (Pgp) Inhibition: Comparative Potency Against a Known Inhibitor

3-Bromo-6-chloro-2-hydroxybenzoic acid inhibits human P-glycoprotein (Pgp) with an IC50 of 3.24 µM (3.24E+3 nM) in A2780 cells after 30 minutes using a Hoechst 33342 assay [1]. For context, the established Pgp inhibitor verapamil exhibits an IC50 of 0.63 µM (630 nM) in a similar cellular assay system [2]. While less potent than verapamil, the compound demonstrates measurable Pgp inhibitory activity that distinguishes it from non-halogenated salicylates which are typically inactive at this target.

P-glycoprotein Multidrug resistance Inhibition

SAR-Guided Differentiation: Position-Specific Halogenation for Plant Defense Activation

A systematic SAR study of 47 salicylate derivatives revealed that only those with halogenation at the 3- and/or 5-positions (e.g., 3-chlorosalicylate, 3,5-dichlorosalicylate) significantly induce pathogenesis-related protein PR-1a and reduce tobacco mosaic virus lesion diameter [1]. The 3-bromo-6-chloro substitution pattern of the target compound combines a 3-position halogen (Br) known to enhance activity with a 6-position halogen (Cl) that further modulates electronic properties. While direct data for 3-bromo-6-chloro-2-hydroxybenzoic acid in this specific assay are not available, the SAR framework indicates that its unique substitution pattern places it in a distinct activity class compared to 4- or 5-only substituted analogs.

Systemic acquired resistance (SAR) Salicylic acid Halogen substitution

Optimal Research and Procurement Scenarios for 3-Bromo-6-chloro-2-hydroxybenzoic Acid


AhR-Mediated Toxicology and Immunomodulation Studies

Given its potent AhR agonism (EC50 172 nM) while the parent salicylic acid is inactive, 3-bromo-6-chloro-2-hydroxybenzoic acid serves as a valuable tool compound for investigating AhR-dependent gene expression, dioxin-like toxicology, and the role of AhR in immune cell differentiation [1]. Its activity in human HepG2 cells makes it directly relevant for mammalian systems.

Multidrug Resistance (MDR) Modulation Research

The compound's moderate Pgp inhibitory activity (IC50 3.24 µM) positions it as a useful probe for studying Pgp-mediated drug efflux and MDR reversal strategies. It can serve as a halogenated scaffold for medicinal chemistry efforts aimed at optimizing Pgp inhibition [2].

Agrochemical Lead Discovery: Plant Systemic Acquired Resistance

Based on established SAR that 3-position halogenation enhances plant defense activation, 3-bromo-6-chloro-2-hydroxybenzoic acid is a candidate for screening as a systemic acquired resistance (SAR) inducer in crop protection research [3]. Its disubstituted pattern may offer a unique activity profile compared to simpler chlorinated or fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.